1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy to the compound. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with 3,3,4,4,5,5,6,6,6-nonafluorohexyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorinated alkyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of 1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol is primarily attributed to its fluorinated alkyl chains. These chains interact with various molecular targets through hydrophobic interactions and van der Waals forces. The compound’s low surface energy and chemical resistance make it effective in modifying surfaces and enhancing the properties of materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]terephthalic acid
- 1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]benzene
Uniqueness
1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol is unique due to its specific molecular structure, which imparts distinct properties such as high thermal stability and low surface energy. These properties are not as pronounced in similar compounds, making it particularly valuable in applications requiring extreme conditions and high performance.
Properties
CAS No. |
384828-83-5 |
---|---|
Molecular Formula |
C15H14F18O3 |
Molecular Weight |
584.24 g/mol |
IUPAC Name |
1,3-bis(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propan-2-ol |
InChI |
InChI=1S/C15H14F18O3/c16-8(17,10(20,21)12(24,25)14(28,29)30)1-3-35-5-7(34)6-36-4-2-9(18,19)11(22,23)13(26,27)15(31,32)33/h7,34H,1-6H2 |
InChI Key |
KFFIJCKFHFFBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.